molecular formula C13H10FNO2 B6387457 2-(3-FLUORO-2-METHYLPHENYL)NICOTINIC ACID CAS No. 1261904-06-6

2-(3-FLUORO-2-METHYLPHENYL)NICOTINIC ACID

Cat. No.: B6387457
CAS No.: 1261904-06-6
M. Wt: 231.22 g/mol
InChI Key: YNUPBTDYMNKXOO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-2-methylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-2-methylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Properties

2-(3-Fluoro-2-methylphenyl)nicotinic acid is structurally related to other nicotinic acid derivatives that have been studied for their effects on various biological targets. Research indicates that such compounds can act as inhibitors of certain enzymes, including p38 MAPK, which is implicated in inflammatory responses and various diseases such as cancer and autoimmune disorders .

1.2 Case Study: Treatment of Glomerular Diseases

A notable application of related compounds is in the treatment of glomerular diseases. For instance, the compound 6-(5-cyclopropylcarbamoyl-3-fluoro-2-methyl-phenyl)-N-(2,2-dimethylpropyl)-nicotinamide has been investigated for treating focal segmental glomerulosclerosis (FSGS). This compound acts as a p38 kinase inhibitor, demonstrating significant therapeutic potential in improving renal function .

Agrochemical Applications

2.1 Intermediates in Synthesis

Nicotinic acid derivatives serve as key intermediates in the synthesis of agrochemicals. For example, the synthesis of advanced-stage intermediates for agrochemical formulations often utilizes nicotinic acid derivatives due to their reactivity and ability to form complex structures essential for herbicides and pesticides .

2.2 Case Study: Development of Pesticides

Research has shown that certain nicotinic acid derivatives can enhance the efficacy of pesticide formulations by improving their stability and bioavailability. The incorporation of fluorinated phenyl groups has been linked to increased potency against specific pests, making these compounds valuable in agricultural applications.

Material Science Applications

3.1 Coatings and Surface Treatments

Nicotinic acid derivatives are also explored in material science, particularly in the development of coatings and surface treatments. Their ability to enhance adhesion and improve the electro deposition process makes them suitable for use as brighteners in metal plating baths .

3.2 Case Study: Electroplating Enhancements

In electroplating applications, the addition of nicotinic acid derivatives has been shown to improve the quality of metal surfaces by providing uniform coverage and enhancing brightness. This application is particularly relevant in industries requiring high-quality finishes on metal components.

Summary of Findings

The applications of This compound span multiple domains, showcasing its versatility as a chemical compound:

Application Area Key Findings
Medicinal ChemistryPotential inhibitor for p38 MAPK; therapeutic use in glomerular diseases
AgrochemicalsKey intermediate for pesticide synthesis; enhanced efficacy against pests
Material ScienceImproves electro deposition; used as a brightener in metal plating

Mechanism of Action

The mechanism by which 2-(3-Fluoro-2-methylphenyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways. Further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 5-(3-Fluoro-4-methylphenyl)nicotinic acid
  • 2-Fluoro-3-bromopyridine

Comparison: Compared to these similar compounds, 2-(3-Fluoro-2-methylphenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-(3-Fluoro-2-methylphenyl)nicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and its implications in various neurological conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily interacts with nicotinic acetylcholine receptors, particularly the α7 subtype. This interaction has been linked to several biological processes:

  • Neuroprotection : Activation of α7 nAChRs has been shown to exert neuroprotective effects by modulating inflammatory responses and promoting neuronal survival.
  • Cognitive Enhancement : The compound may enhance cognitive functions through cholinergic signaling pathways, which are critical in learning and memory.

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity for α7 nAChRs. In vitro studies demonstrate that the compound can increase intracellular calcium levels and promote the release of neurotransmitters such as dopamine and acetylcholine, which are essential for synaptic transmission and plasticity .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notably, studies have shown that administration of this compound leads to improved outcomes in models of Alzheimer’s disease and schizophrenia. It appears to reduce cognitive deficits and ameliorate symptoms associated with these conditions .

Case Studies

  • Alzheimer's Disease Model :
    • A study involving transgenic mice demonstrated that treatment with this compound resulted in reduced amyloid plaque formation and improved memory performance on behavioral tests. The mechanism was attributed to enhanced cholinergic signaling and reduced neuroinflammation .
  • Schizophrenia :
    • In a clinical trial, patients with schizophrenia showed improvements in cognitive function when treated with compounds targeting α7 nAChRs, including derivatives of this compound. The results indicated a significant reduction in negative symptoms associated with the disorder .

Pharmacological Profile

Property Value
Binding Affinity (IC50)20 nM (α7 nAChR)
Neuroprotective EffectsYes
Cognitive EnhancementYes
Therapeutic ApplicationsAlzheimer's, Schizophrenia

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-9(4-2-6-11(8)14)12-10(13(16)17)5-3-7-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUPBTDYMNKXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687174
Record name 2-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-06-6
Record name 2-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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